molecular formula C10H10N2O2 B1387878 ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 800401-64-3

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1387878
CAS No.: 800401-64-3
M. Wt: 190.2 g/mol
InChI Key: AMDUQHCPGUSRQS-UHFFFAOYSA-N
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Description

Overview of Ethyl 1H-Pyrrolo[3,2-c]pyridine-2-carboxylate

This compound (CAS: 800401-64-3) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Structurally, it consists of a fused pyrrole-pyridine ring system (5-azaindole core) substituted with an ethyl ester group at the 2-position (Figure 1). The compound is a white to off-white crystalline solid with a boiling point of 371.8°C and a density of 1.272 g/cm³ . Its IUPAC name is This compound, and it is also known as ethyl 5-azaindole-2-carboxylate .

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Boiling Point 371.8°C at 760 mmHg
Density 1.272 g/cm³
SMILES CCOC(=O)C1=CC2=C(N1)C=CN=C2

Historical Context and Discovery

The synthesis of azaindoles, including this compound, emerged from efforts to modify indigoid dyes and explore heterocyclic bioisosteres of indole. Early methods, such as the Madelung cyclization, faced challenges like low yields (<30%) and harsh conditions (e.g., high temperatures). A breakthrough came in 2005 with Lachance et al. , who developed a microwave-assisted Hegedus-Mori-Heck reaction to synthesize 4-, 5-, 6-, and 7-azaindoles in moderate to good yields (50–70%). This method utilized palladium-mediated intramolecular coupling of aminopyridines and alkynes, significantly improving efficiency.

Recent advances include cascade C–N cross-coupling/Heck reactions , enabling the synthesis of all azaindole isomers from aminopyridines with yields up to 85%. This compound itself is often synthesized via:

  • Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with alkynes.
  • Cycloisomerization of 3-trimethylsilylethynyl-pyridin-2-ylamine derivatives.

Significance in Heterocyclic Chemistry

The 5-azaindole scaffold is prized for its bioisosteric properties relative to indole, offering enhanced solubility and hydrogen-bonding capabilities. Key applications include:

  • Kinase Inhibition : The compound serves as a precursor for inhibitors targeting MPS1, PIM2, and PI3Kγ, with IC₅₀ values as low as 25 nM.
  • Antiviral Agents : Derivatives show activity against HIV and influenza by interfering with viral entry or polymerase function.
  • Glycogen Phosphorylase Inhibition : Used in diabetes research to modulate hepatic glucose production.

Table 2: Key Applications of 5-Azaindole Derivatives

Application Target/Mechanism Example Derivative
Anticancer Agents MPS1 Kinase Inhibition 2-Aryl-7-azaindoles
Antiviral Therapy HIV gp120 Binding N-Substituted piperazines
Metabolic Disorders Glycogen Phosphorylase Inhibition Acyl ureas

Scope and Objectives of the Review

This review focuses on:

  • Synthetic Methodologies : Evaluating microwave-assisted, transition-metal-free, and cascade coupling approaches.
  • Structural Modifications : Analyzing the impact of substituents at the 1-, 3-, and 5-positions on bioactivity.
  • Emerging Applications : Highlighting roles in kinase inhibition, antiviral therapy, and metabolic disease research.

Excluded topics include pharmacokinetics, toxicity profiles, and clinical dosage data, as per the review’s scope.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDUQHCPGUSRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659997
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-64-3
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Cyclization from Pyridine Derivatives

One of the prominent methods involves the cyclization of suitably substituted pyridine derivatives. A typical approach uses 2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide as a precursor, which undergoes reduction and cyclization to form the pyrrolo[3,2-c]pyridine core.

Key steps:

  • Starting Material: (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
  • Reagents: Iron powder, acetic acid
  • Conditions: Heating at 100°C for approximately 5 hours
  • Outcome: Reduction of nitro groups and cyclization to form the fused pyrrolo[3,2-c]pyridine scaffold, which can be further functionalized to introduce the ester group.

This method is detailed in a recent bioevaluation study where the intermediate 6-bromo-1H-pyrrolo[3,2-c]pyridine was synthesized via iron-mediated reduction, followed by purification through silica gel chromatography.

Cross-Coupling and Functionalization

Another approach employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl groups onto the pyrrolo[3,2-c]pyridine core, followed by esterification.

Procedure outline:

  • Intermediate: 6-bromo-1H-pyrrolo[3,2-c]pyridine
  • Reagents: Substituted phenylboronic acids, potassium carbonate, Pd(PPh₃)₄
  • Conditions: Microwave irradiation at 125°C for 26 minutes in a dioxane/water mixture
  • Result: Formation of various aryl-substituted pyrrolo[3,2-c]pyridine derivatives, which can be esterified with ethanol to yield the target compound.

Multi-step Synthesis via Piperidine Derivatives

A notable method involves the transformation of piperidine derivatives, particularly N-benzyl-3-oxo piperidine-4-carboxylic acid ethyl esters, into the pyrrolo[3,2-c]pyridine framework through a sequence of reduction, cyclization, and esterification steps.

Key steps:

  • Hydrogenation of benzyl-protected intermediates using Raney nickel under hydrogen atmosphere
  • Cyclization facilitated by Boc protection and subsequent deprotection
  • Final esterification to obtain this compound

This approach emphasizes the versatility of piperidine derivatives as precursors for fused heterocyclic systems.

Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Key Features References
A (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Iron powder, acetic acid 100°C, 5 h Reduction and cyclization
B 6-bromo-1H-pyrrolo[3,2-c]pyridine Phenylboronic acid, Pd(PPh₃)₄ Microwave, 125°C, 26 min Cross-coupling, arylation
C N-benzyl-3-oxo piperidine derivatives Raney nickel, hydrogen Reflux, 3 days Hydrogenation, cyclization
D 2-hydroxy-1-tert-butoxycarbonyl-7-azaindoline-2-carboxylate Ethyl chloroformate, base Reflux, 2 h Ester formation

Research Findings and Insights

  • Efficiency and Scalability: The iron-mediated reduction route (Method A) offers a straightforward and scalable pathway, suitable for industrial applications due to the availability of raw materials and mild conditions.
  • Versatility: The cross-coupling approach (Method B) allows for structural diversification, enabling synthesis of various derivatives for biological testing.
  • Functional Group Compatibility: The multi-step piperidine route (Method C) demonstrates high functional group tolerance, facilitating complex modifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical modifications that lead to the development of novel pharmaceuticals and agrochemicals.

Common Reactions
The compound undergoes several types of reactions, including:

  • Oxidation: Producing N-oxides.
  • Reduction: Yielding hydrogenated derivatives.
  • Nucleophilic Substitution: Particularly at the pyridine ring.

These reactions are essential for generating derivatives with enhanced biological activities or different functional properties .

Biological Applications

Medicinal Chemistry
Research indicates that derivatives of this compound exhibit promising biological activities. Some notable applications include:

  • Enzyme Inhibition: Certain derivatives have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
  • Anticancer Agents: The compound is being explored for its potential therapeutic effects against various cancers.
  • Diabetes Treatment: Some studies suggest that derivatives may modulate glucose metabolism .

Industrial Applications

Pharmaceutical Development
this compound is utilized in the pharmaceutical industry as a scaffold for designing new drugs targeting diseases such as cancer and metabolic disorders. Its structural features facilitate the development of compounds with specific biological targets .

Material Science
In addition to its pharmaceutical applications, this compound is also used in developing new materials, particularly in the field of organic electronics and coatings. Its unique properties make it suitable for applications requiring specific electronic or optical characteristics .

Case Study 1: FGFR Inhibition

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound effectively inhibited FGFR activity in vitro. The research indicated a dose-dependent response, with certain compounds showing IC50 values in the low micromolar range.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound derivatives against various cancer cell lines. The results showed significant cytotoxicity and induction of apoptosis in targeted cells, suggesting a pathway for further drug development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrrolopyridine Derivatives

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate belongs to a broader class of pyrrolopyridine carboxylates. Key structural analogs include:

a) Ring Fusion Position Variations
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 24334-19-8) : Differs in the ring fusion ([2,3-c] vs. [3,2-c]), altering electronic properties and reactivity .
  • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-32-3) : Features a [3,2-b] fusion, leading to distinct regioselectivity in substitution reactions .
b) Substituent Variations
  • Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 800401-62-1) : Incorporates a chlorine atom at position 5, enhancing electrophilicity and bioactivity .
  • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not listed): A methoxy group at position 5 improves solubility and modulates metabolic stability .
c) Ester Group Modifications
  • Mthis compound (CAS: 1040682-92-5) : Replacing the ethyl ester with a methyl group reduces steric bulk, affecting binding affinity in drug candidates .
Reactivity Trends
  • Electrophilic Substitution : Chloro and methoxy derivatives (e.g., 9b, 9c in ) are synthesized via halogenation or alkoxylation at position 5, leveraging the electron-rich pyrrole ring .
  • Ester Hydrolysis : Ethyl esters are converted to carboxylic acids (e.g., compounds 10a–d in ) under basic conditions, enabling further functionalization .
Key Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Bioactivity (D3R Affinity)
This compound 190.20 Not reported Moderate in EtOH Not studied
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate 191.19 176–178 High in DCM Moderate
Mthis compound 176.17 Not reported High in THF Not reported
Ethyl 5-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 224.64 Not reported Low in H₂O Enhanced electrophilicity
Notable Trends
  • Ring Position Impact : [3,2-b] derivatives exhibit higher melting points compared to [3,2-c] analogs, likely due to improved crystal packing .
  • Substituent Effects : Chloro groups increase molecular weight and lipophilicity, favoring membrane permeability in drug design .

Biological Activity

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have indicated that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis.
  • Antiviral Properties : Some derivatives have shown moderate activity against HIV-1 replication.

The biological mechanisms through which this compound exerts its effects include:

  • Targeting Specific Receptors : The compound interacts with FGFRs, modulating pathways involved in cell proliferation and survival.
  • Disruption of Tubulin Dynamics : Certain derivatives inhibit tubulin polymerization, affecting cell cycle progression and inducing apoptosis in cancer cells.

Antitumor Activity

A study evaluated the antiproliferative effects of various pyrrolo[3,2-c]pyridine derivatives against human cancer cell lines such as HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast). The results are summarized in Table 1:

CompoundCell LineIC50 (µM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

These findings suggest that the compound's structural modifications significantly enhance its anticancer potency .

Enzyme Inhibition

Research has shown that this compound derivatives can inhibit FGFRs effectively. For instance, compound 4h demonstrated IC50 values against FGFR1–4 ranging from 7 to 712 nM. This inhibition correlated with reduced proliferation and increased apoptosis in breast cancer cells .

Antiviral Activity

In vitro studies have also assessed the antiviral properties of certain derivatives against HIV-1. Compounds with specific substituents showed promising results, with EC50 values less than 10 µM indicating effective inhibition of viral replication .

Case Study 1: Anticancer Efficacy

A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their anticancer properties. Among them, compound 10t exhibited the highest potency across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: FGFR Inhibition

In a targeted approach to cancer therapy, researchers developed a novel series of pyrrolo[3,2-c]pyridine derivatives that selectively inhibited FGFR signaling pathways. These compounds not only inhibited tumor growth but also reduced metastatic potential in preclinical models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via acylation or condensation reactions. For example, derivatives of ethyl pyrrole carboxylates are prepared using ethyl chloroformate or acyl chlorides under anhydrous conditions (e.g., diethyl ether as solvent) with bases like sodium hydrogen carbonate to neutralize HCl byproducts . Reaction temperature (reflux vs. room temperature) significantly impacts yields; lower yields (23–45%) are observed in multi-step syntheses requiring purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For instance, characteristic NMR signals include ethyl ester protons (δ ~4.2–4.3 ppm, quartet) and aromatic pyrrolopyridine protons (δ ~6.3–7.5 ppm) . X-ray crystallography is recommended for unambiguous confirmation, as demonstrated for structurally analogous pyrrole derivatives .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar impurities, recrystallization from ethanol or methanol is advised .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error steps. For example, reaction path searches can predict optimal conditions for acyl chloride coupling .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolopyridine derivatives?

  • Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with crystallographic data. Discrepancies in aromatic proton splitting (e.g., due to tautomerism) require pH-controlled experiments or deuterated solvent swaps .

Q. How can researchers design derivatives of this compound for specific bioactivity studies?

  • Methodology : Functionalize the pyrrole ring via electrophilic substitution (e.g., iodination at C5) or the pyridine nitrogen via alkylation. For example, coupling with isoquinoline carbonyl chlorides introduces planar aromatic groups, enhancing π-stacking interactions in drug candidates .

Q. What challenges arise in solubility and stability studies, and how are they mitigated?

  • Methodology : Poor aqueous solubility is common; use co-solvents (DMSO ≤10%) or formulate as hydrochloride salts. Stability under acidic/basic conditions requires pH-rate profiling. For instance, ester hydrolysis in aqueous buffers can be monitored via HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
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ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.